Ivabradine is a bradycardic agent, meaning it slows the heart rate. [] It is classified as a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. [, ] These channels are responsible for the "funny" (If) current in the sinoatrial node, the heart's natural pacemaker. [, , ] Ivabradine's primary role in scientific research is to investigate the role of heart rate in various cardiovascular diseases, such as angina pectoris and heart failure, and explore new therapeutic approaches for these conditions. [, , ]
Mechanism of Action
Ivabradine selectively inhibits the If current in the sinoatrial node. [, ] The If current is responsible for the slow diastolic depolarization phase of the sinoatrial node action potential, which determines the heart rate. [, ] By inhibiting the If current, Ivabradine reduces the slope of diastolic depolarization, slowing the heart rate. [] It achieves this by binding to a site within the channel pore from the intracellular side. [] Importantly, Ivabradine exerts this effect without affecting myocardial contractility, relaxation, or peripheral vascular resistance. []
Applications
Investigating the effect of heart rate reduction on myocardial ischemia and angina pectoris: Ivabradine has been used to study how reducing heart rate affects myocardial oxygen demand and the frequency and duration of angina. [, ] Studies have demonstrated its efficacy in improving exercise tolerance, reducing the number of angina attacks, and potentially resolving silent ambulatory myocardial ischemia. [, , ]
Exploring the role of heart rate in heart failure with reduced ejection fraction (HFrEF): Research has focused on evaluating Ivabradine's potential to improve outcomes in HFrEF patients by reducing heart rate. [, , ] Studies have shown that Ivabradine, in conjunction with standard HFrEF therapy, can improve left ventricular ejection fraction, reduce heart failure hospitalizations, and positively impact cardiac remodeling. [, , ]
Investigating the impact of heart rate on various cardiac parameters: Ivabradine has been used to investigate the effects of heart rate on left ventricular function, left atrial performance, and autonomic control of heart rate. [, ] These studies aim to better understand how heart rate influences various aspects of cardiac physiology and inform potential therapeutic interventions.
Studying the potential benefits of heart rate reduction in specific patient populations: Research has explored the use of Ivabradine in patients with conditions such as mitral stenosis and congenital junctional ectopic tachycardia. [, ] These studies aim to assess the efficacy and safety of Ivabradine in these specific populations and determine its potential as a therapeutic option.
Future Directions
Investigating the impact of Ivabradine on long-term mortality in various cardiovascular diseases. While some studies have shown promising results regarding reduced hospitalizations and improved cardiac function, more research is needed to fully understand Ivabradine's long-term effects on survival. [, ]
Expanding the understanding of Ivabradine's mechanism of action beyond If current inhibition. Recent research suggests that Ivabradine might interact with other ion channels, such as voltage-gated sodium channels, potentially contributing to its bradycardic effect and other observed benefits. [, ] Further exploration of these interactions is necessary to fully elucidate Ivabradine's multifaceted mechanism of action.
Exploring the potential therapeutic applications of Ivabradine in other conditions beyond cardiovascular diseases. Preliminary evidence suggests that Ivabradine might offer benefits in conditions like inflammatory pain and erectile dysfunction, highlighting its potential for broader therapeutic applications. [, ] Further research is needed to validate these findings and investigate the underlying mechanisms.
Developing new Ivabradine analogs with improved selectivity and efficacy. By refining the chemical structure of Ivabradine, researchers could potentially create analogs with enhanced selectivity for specific HCN isoforms and improved efficacy in targeting various cardiovascular conditions. [] This could lead to the development of more targeted and effective therapies with reduced side effects.
Related Compounds
S-18982
Compound Description: S-18982 is the major metabolite of Ivabradine. It is formed by the N-desmethylation of Ivabradine. While S-18982 also displays inhibitory activity on the If current, its potency is significantly lower than that of Ivabradine. []
Relevance to Ivabradine: As the primary metabolite, understanding the pharmacokinetic properties of S-18982 is crucial in evaluating Ivabradine's overall efficacy and safety profile. Despite its lower potency on the If current, the presence and levels of S-18982 need consideration when assessing Ivabradine's effects, especially in the context of repeated dosing. []
Atenolol
Compound Description: Atenolol is a beta-blocker commonly used to manage hypertension and other cardiovascular diseases. It works by blocking the effects of epinephrine and norepinephrine, leading to a decreased heart rate and blood pressure. [, , , ]
Relevance to Ivabradine: Atenolol serves as a frequent comparator to Ivabradine in clinical trials, particularly those investigating heart rate control in angina and heart failure. While both drugs effectively reduce heart rate, they achieve this through distinct mechanisms. Ivabradine selectively inhibits the If current, while Atenolol blocks beta-adrenergic receptors. This difference in action often leads to Ivabradine being considered in cases where beta-blockers like Atenolol are not tolerated or contraindicated. [, , , ]
Metoprolol
Compound Description: Metoprolol is another commonly prescribed beta-blocker used in managing hypertension, angina, and heart failure. Similar to Atenolol, it functions by blocking the effects of epinephrine and norepinephrine, resulting in a reduction in heart rate and blood pressure. [, , ]
Relevance to Ivabradine: Like Atenolol, Metoprolol is often used as a comparative agent in studies evaluating the efficacy and safety of Ivabradine. Both drugs demonstrate effectiveness in reducing heart rate, but through different pharmacological mechanisms. Ivabradine selectively targets the If current, while Metoprolol acts on beta-adrenergic receptors. This distinction makes Ivabradine a valuable alternative for patients who may not tolerate or respond well to beta-blockers like Metoprolol. [, , ]
Amlodipine
Compound Description: Amlodipine is a calcium channel blocker used to treat hypertension and angina. It works by relaxing blood vessels, improving blood flow, and reducing the workload on the heart. [, ]
Relevance to Ivabradine: Amlodipine serves as a comparator to Ivabradine in clinical trials assessing the treatment of angina. While both drugs ultimately aim to improve angina symptoms, they do so through distinct mechanisms. Ivabradine primarily focuses on heart rate reduction, whereas Amlodipine primarily aims to reduce vascular resistance. The choice between the two often depends on the patient’s individual characteristics, tolerance, and response to treatment. [, ]
Ranolazine
Compound Description: Ranolazine is an antianginal drug that works by altering the way heart muscle cells utilize calcium, thereby improving myocardial efficiency and reducing angina symptoms. []
Relevance to Ivabradine: While both Ivabradine and Ranolazine are indicated for the treatment of angina, they utilize distinct mechanisms of action. Ivabradine focuses on reducing heart rate, whereas Ranolazine alters calcium handling within the heart muscle. This difference makes them potentially useful as adjunctive therapies in some cases of angina. []
Bisoprolol
Compound Description: Bisoprolol is a cardioselective beta-blocker used in the management of hypertension and heart failure. Like other beta-blockers, it works by blocking the effects of epinephrine and norepinephrine on the heart, leading to a decrease in heart rate and blood pressure. []
Relevance to Ivabradine: Bisoprolol, often in conjunction with Ivabradine, is explored as a potential combination therapy for heart failure and post-myocardial infarction patients. This combined approach seeks to achieve better heart rate control and improve clinical outcomes, particularly in situations where beta-blockade alone might not be sufficient. []
Carvedilol
Compound Description: Carvedilol is a non-selective beta-blocker with additional alpha-blocking properties. It is used in the management of hypertension, heart failure, and to improve survival after a heart attack. []
Relevance to Ivabradine: Carvedilol is compared to Ivabradine in studies investigating their effects on cardiac remodeling and atrial fibrillation in the context of mitral regurgitation. While both drugs demonstrate some degree of benefit, Carvedilol seems to exert more favorable effects on cardiac fibrosis, apoptosis, and arrhythmogenesis compared to Ivabradine. []
Digoxin
Compound Description: Digoxin is a cardiac glycoside used in treating certain heart conditions like atrial fibrillation and heart failure. It works by increasing the force of heart contractions and slowing down the heart rate. [, ]
Verapamil
Compound Description: Verapamil is a calcium channel blocker used to manage hypertension, angina, and certain heart rhythm disorders. It works by relaxing blood vessels and slowing down the heart rate. []
Relevance to Ivabradine: Verapamil represents an alternative class of heart rate-lowering agents compared to Ivabradine. While Ivabradine specifically inhibits the If current, Verapamil blocks calcium channels. This difference in mechanism of action provides clinicians with options for tailoring therapy to individual patient needs and considerations. []
Pyridostigmine
Compound Description: Pyridostigmine is a cholinesterase inhibitor primarily used in the management of myasthenia gravis. It enhances the action of acetylcholine, a neurotransmitter, which can influence heart rate among other effects. []
Relevance to Ivabradine: Pyridostigmine is investigated alongside Ivabradine in studies comparing their heart rate reduction efficacy in heart failure patients. Both drugs exhibit comparable effects in reducing heart rate and improving exercise capacity. This finding suggests that Pyridostigmine, while not typically indicated for heart failure, could be further explored as a potential therapeutic option. []
Alinidine
Compound Description: Alinidine is an antihypertensive drug with a bradycardic effect. Though its mechanism of action is not fully understood, it is believed to involve the inhibition of If current and potentially other ion channels. []
Relevance to Ivabradine: Alinidine shares a functional similarity with Ivabradine, as both agents induce bradycardia. Although Alinidine's precise mechanism is not completely clear, its potential for inhibiting If current suggests a shared pathway with Ivabradine in influencing heart rate. []
7,8-dimethoxy-3-(3-(((4,5-dimethoxybenzocyclobutan-1-yl)methyl)methylamino)propyl)-1,3,4,5-tetrahydro-2H-benzazepin-2-one Corlanor ivabradine S 16257 S 16257 2 S 16257-2 S 162572 S 16260 2 S 16260-2 S 162602 S-16257 S-16257-2 S-16260-2 S16257 S162572 S162602
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ivabradine is a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker that blocks the mixed sodium/potassium inward funny current (If) in HEK293 cells expressing mouse HCN1, human HCN2, and human HCN4 (EC50s = 4.5, 4.52, and 4.28 μM, respectively). In vivo, ivabradine (10 mg/kg per day) reduces heart rate, incidence of ventricular tachycardia and ventricular fibrillation, and arrhythmic mortality in a rat model of myocardial infarction. Formulations containing ivabradine have been used in the treatment of heart failure and angina. Ivabradine Hydrochloride is the hydrochloride salt form of ivabradine, an orally bioavailable, hyperpolarization-activated, cyclic nucleotide-gated (HCN) channel blocker, with negative chronotropic activity. Upon administration, ivabradine selectively binds to the intracellular portion of the HCN channel pore and blocks HCN channels in the pacemaker cells within the sinoatrial (SA) node. This inhibits the If (funny) pacemaker ion current, prevents the inward flow and intracellular accumulation of positively charged ions, reduces pacemaker activity and slows diastolic depolarization. This decreases heart rate, reduces myocardial oxygen demand and allows more time for blood to flow to the myocardium without affecting cardiac contractility. HCN channels, mixed sodium (Na+) and potassium (K+) channels that carry the inward If current, play a key role in the regulation of pacemaker firing rate in the SA node. The If pacemaker current, the inward flow of positively charged Na+-K+ ions, initiates the spontaneous diastolic depolarization phase and modulating heart rate. Ivabradine hydrochloride is a hydrochloride obtained by combining ivabradine with one molar equivalent of hydrochloric acid. Used to treat patients with angina who have intolerance to beta blockers and/or heart failure. It has a role as a cardiotonic drug. It contains an ivabradine(1+). A benzazepine derivative and selective HYPERPOLARIZATION-ACTIVATED CYCLIC NUCLEOTIDE-GATED CHANNELS inhibitor that lowers the heart rate. It is used in the treatment of CHRONIC STABLE ANGINA in patients unable to take BETA-ADRENERGIC BLOCKERS, and in the treatment of HEART FAILURE.
Cobalt Nitrate is the inorganic compound with the formula Co(NO3)2. The most common form is the hexahydrate, which is a red-brown deliquescent salt that is soluble in water and other polar solvents. It is used in manufacture of cobalt pigments and invisible inks; decorating stoneware and porcelain; preparation of catalysts. Cobalt(II) nitrate hexahydrate (Co(NO3)2·6H2O) is the hydrated cobalt salt. Its step-wise thermal degradation has been investigated. It affords anhydrous cobalt(II)nitrate as decomposition product. Cobalt dinitrate hexahydrate is a hydrate that is the hexahydrate form of cobalt dinitrate. It is a hydrate, a cobalt salt and an inorganic nitrate salt. It contains a cobalt dinitrate.
Potassium aluminium sulfate is a metal sulfate composed of potassium, aluminium and sulfate ions in the ration 1:1:2. It has a role as a flame retardant, a mordant and an astringent. It is a metal sulfate, an aluminium salt and a potassium salt. It contains an aluminium(3+). Potassium alum is considered by the FDA as a generally recognized as safe (GRAS) substance. It is an inorganic salt, also called potassium aluminum sulfate with a formula of AlK(SO4)2 that is predominantly produced in the dodecahydrate form (AlK(SO4)2 * 12H2O). Potassium alum is formed by large, transparent crystals that are used in different products like food or drugs as a buffer, neutralizing or forming agent.
3-Hydroxy C10:0 fatty acid. For use in anticancer, insecticide and lipid studies and as internal standard 3-hydroxydecanoic acid is a medium-chain fatty acid that is decanoic acid substituted at position 3 by a hydroxy group. It has a role as an antimitotic and an Escherichia coli metabolite. It is a 3-hydroxy fatty acid and a medium-chain fatty acid. It derives from a decanoic acid. It is a conjugate acid of a 3-hydroxydecanoate. , also known as myrmicacin or 3-hydroxycaprate, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain. Thus, is considered to be a fatty acid lipid molecule. is slightly soluble (in water) and a weakly acidic compound (based on its pKa). has been detected in multiple biofluids, such as feces and blood. can be biosynthesized from decanoic acid.
N-Nitroso sarcosine is a carcinogen and nitrosation product of sarcosine that has been found in cured meat products. In vivo, N-nitroso sarcosine (225 mg/kg) induces the formation of metastatic liver carcinomas in mice. N-Nitrososarcosine is a pale yellow, crystalline solid nitrosamine that decomposes when exposed to light and emits toxic fumes of nitrogen oxides when heated to decomposition. N-Nitrososarcosine is used in laboratory research to induce tumors in experimental animals. This substance may be formed during the cooking of foods that contain sodium nitrite as a preservative, including meat, fish and cheese. Exposure to N-Nitrososarcosine irritates the skin and eyes. This substance is reasonably anticipated to be a human carcinogen. (NCI05) N-nitrososarcosine is a nitrosamine that is sarcosine in which the hydrogen attached to the nitrogen has been replaced by a nitroso group. It has a role as a carcinogenic agent. It is a non-proteinogenic amino acid derivative and a nitrosamine. It derives from a sarcosine.